L-Sorbitol

Catalog No.
S543602
CAS No.
6706-59-8
M.F
C6H14O6
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Sorbitol

CAS Number

6706-59-8

Product Name

L-Sorbitol

IUPAC Name

(2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1

InChI Key

FBPFZTCFMRRESA-FSIIMWSLSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Sorbitol, L-; L-Glucitol;

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O

Description

The exact mass of the compound L-Glucitol is 182.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of glucitol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical Studies

L-glucitol plays a crucial role in cellular metabolism. Researchers utilize it to study various biochemical pathways, including:

  • Polyol pathway: L-glucitol is a product of the polyol pathway, a metabolic route parallel to glycolysis. Studying its production and regulation helps understand cellular responses to high blood sugar .
  • Osmoregulation: L-glucitol acts as an osmolyte, a molecule that helps maintain cell volume by regulating water balance. Research investigates its role in cell survival under stress conditions like dehydration .

Pharmaceutical Research

L-glucitol possesses several properties that make it valuable in pharmaceutical research:

  • Cryoprotectant: Due to its ability to prevent ice crystal formation, L-glucitol is used as a cryoprotectant to preserve cells and tissues during freezing for research and medical applications .
  • Drug carrier: L-glucitol can be used as a carrier molecule for drug delivery, facilitating the transport of medications into cells .

Food Science Research

L-glucitol is a common sugar substitute with applications in food science research:

  • Sweetener: L-glucitol has a lower caloric content than sugar and doesn't promote tooth decay, making it a valuable research subject for developing diabetic and dietetic food products .
  • Food additive: L-glucitol's hygroscopic properties (attracting moisture) are beneficial in food research for maintaining moisture content and texture in various food products .

L-Sorbitol, also known as L-glucitol, is a six-carbon sugar alcohol derived from the reduction of L-sorbose. It is a white, crystalline substance that is soluble in water and has a sweet taste, although it is less sweet than sucrose. L-Sorbitol has gained attention in various industries due to its functional properties, including its ability to act as a humectant, thickener, and stabilizer. It is commonly used in food products, pharmaceuticals, and cosmetics for its moisturizing properties and as a sugar substitute .

In biological systems, L-glucitol can act as an osmotic laxative by drawing water into the intestines []. It can also be a substrate for some enzymes involved in carbohydrate metabolism in specific organisms like yeast [].

L-glucitol is generally considered safe for consumption in moderate amounts []. However, excessive intake can cause laxative effects and gastrointestinal discomfort [].

L-Sorbitol can be synthesized through the reduction of L-sorbose using chemical methods or biological processes. The chemical reduction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. In biological systems, the conversion of glucose to L-sorbitol occurs via the enzyme aldose reductase in the polyol pathway:

Glucose+NADPHL Sorbitol+NADP+\text{Glucose}+\text{NADPH}\rightarrow \text{L Sorbitol}+\text{NADP}^+

This reaction is crucial in maintaining cellular osmotic balance and plays a role in glucose metabolism under hyperglycemic conditions .

L-Sorbitol exhibits several biological activities. It acts as an osmotic agent, helping to regulate fluid balance in cells. This property is particularly significant in diabetic patients, where excessive accumulation of L-sorbitol can lead to complications such as retinopathy and neuropathy due to osmotic damage to cells . Additionally, L-sorbitol serves as a substrate for various metabolic pathways, contributing to energy production through fermentation in the gut, which generates short-chain fatty acids beneficial for colon health .

L-Sorbitol can be synthesized through various methods:

  • Chemical Reduction:
    • Using sodium borohydride or lithium aluminum hydride to reduce L-sorbose.
  • Biological Synthesis:
    • The reduction of glucose via aldose reductase in the polyol pathway.
  • Hydrogenation of Sugars:
    • Hydrogenation of sugars like glucose or fructose can yield L-sorbitol under specific catalytic conditions.

These methods allow for both large-scale industrial production and smaller-scale laboratory synthesis .

L-Sorbitol has diverse applications across multiple industries:

  • Food Industry: Used as a sugar substitute and humectant in sugar-free products.
  • Pharmaceuticals: Acts as an excipient in drug formulations and provides moisture retention.
  • Cosmetics: Commonly found in skin care products for its moisturizing properties.
  • Chemical Industry: Serves as a precursor for synthesizing other compounds, including L-ascorbic acid (vitamin C) and biodegradable plastics .

Several compounds share structural similarities with L-sorbitol:

CompoundStructure TypeKey Features
D-SorbitolSugar AlcoholCommonly used as a sweetener; more widely studied than L-sorbitol.
MannitolSugar AlcoholOften used in medical applications; has diuretic properties.
XylitolSugar AlcoholKnown for dental benefits; used as a sweetener with lower caloric value than sucrose.
D-MannoseSimple SugarImportant for urinary tract health; differs from sorbitols structurally but is metabolically related.

L-Sorbitol's uniqueness lies in its specific metabolic pathway and its applications across food, pharmaceuticals, and cosmetics, distinguishing it from other sugar alcohols that may have different physiological effects or uses .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.1

Exact Mass

182.079

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01Q0586BG1

Other CAS

6706-59-8

Wikipedia

L-sorbitol

Dates

Modify: 2023-08-15
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